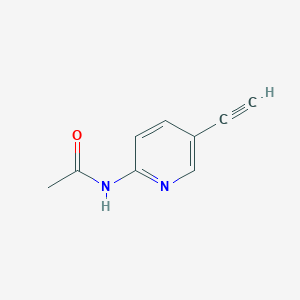

N-(5-Ethynylpyridin-2-YL)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-ethynylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-3-8-4-5-9(10-6-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVXCIDPJKAEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Organic and Supramolecular Chemistry

Integration into Click Chemistry Methodologies

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The terminal alkyne of N-(5-Ethynylpyridin-2-YL)acetamide is an ideal functional group for these transformations, allowing it to be efficiently "clicked" onto other molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The most prominent click reaction involving terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This reaction forms a stable five-membered heterocyclic ring, a 1,2,3-triazole, by joining an alkyne and an azide (B81097). rsc.orgresearchgate.net The reaction is widely used due to its reliability, mild reaction conditions, and high efficiency. rsc.orgresearchgate.net

Regioselectivity and Reaction Parameters

A key feature of the CuAAC reaction is its high regioselectivity. acs.org The copper catalyst directs the reaction to almost exclusively yield the 1,4-disubstituted triazole isomer. nih.govrsc.org In the reaction of this compound with an organic azide (R-N₃), the copper(I) catalyst facilitates the formation of a copper acetylide intermediate. acs.orgnih.gov This intermediate then reacts with the azide in a stepwise mechanism that preferentially leads to the 1,4-regioisomer. nih.gov The uncatalyzed version of this reaction requires higher temperatures and results in a mixture of both 1,4- and 1,5-isomers. researchgate.netnih.gov

Typical reaction parameters for CuAAC are well-established and generally involve a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate), or by using a direct Cu(I) source such as copper(I) iodide or bromide. nih.gov The reactions are often carried out at or near room temperature in a variety of solvents, including aqueous systems, which enhances their utility in biological contexts. researchgate.net

| Parameter | Typical Conditions for CuAAC |

| Catalyst | Cu(I) source, e.g., CuI, CuBr, or CuSO₄/Sodium Ascorbate |

| Solvents | t-Butanol/Water, THF, DMF, DMSO |

| Temperature | Room Temperature to mild heating |

| Reactants | Terminal Alkyne (e.g., this compound) and an Azide |

| Outcome | High yield of the 1,4-disubstituted 1,2,3-triazole |

Formation of 1,2,3-Triazole Linkages

The reaction of this compound with an azide via CuAAC results in the formation of a new, larger molecule where the pyridine-containing fragment is covalently linked to another molecule via a stable 1,4-disubstituted 1,2,3-triazole ring. rsc.orgnih.govorganic-chemistry.org This triazole linkage is not merely a spacer; it is a rigid, aromatic, and highly polar unit that is metabolically stable and capable of participating in hydrogen bonding. This linkage is a cornerstone of many applications in medicinal chemistry, materials science, and bioconjugation. rsc.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another important click reaction that proceeds without the need for a metal catalyst. magtech.com.cnnih.gov This bioorthogonal reaction relies on the high reactivity of a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, to react spontaneously with an azide. magtech.com.cnnih.gov

This compound, being a linear terminal alkyne, lacks the ring strain necessary to be an effective participant in SPAAC. magtech.com.cn Its alkyne bond is not sufficiently activated for a catalyst-free reaction with azides under mild conditions. iris-biotech.de Therefore, for applications requiring click chemistry, this compound is almost exclusively used in metal-catalyzed reactions like CuAAC.

Applications in Bioconjugation and Probe Development (Non-Therapeutic)

The ability to be incorporated into larger structures via a stable triazole linkage makes this compound a useful tool for bioconjugation and the development of chemical probes. burleylabs.co.uk In this strategy, a biomolecule of interest (like a protein, nucleic acid, or glycan) is metabolically or chemically labeled with an azide group. nih.gov this compound, or a derivative carrying a reporter tag (like a fluorophore or biotin), can then be "clicked" onto the azide-modified biomolecule. nih.gov

This approach has been used for:

Labeling and Detecting Nucleic Acids: Alkyne-modified nucleosides, similar in principle to this compound, are incorporated into DNA or RNA during synthesis and can be detected by clicking them to a fluorescent azide probe. nih.govjenabioscience.com

Visualizing Glycoconjugates: Cells can be fed with azido-sugars, which are incorporated into their surface glycans. Subsequent reaction with an alkyne-bearing probe allows for the visualization and study of these important biomolecules. nih.gov

Developing Targeted Probes: The pyridyl-acetamide scaffold can be part of a larger probe designed to bind to a specific biological target. The ethynyl (B1212043) group provides a handle for attaching imaging agents or other functional moieties. nih.gov

Role as Ligands in Coordination Chemistry and Metallosupramolecular Architectures

Beyond its use in click chemistry, the structure of this compound and its triazole derivatives makes them excellent candidates for use as ligands in coordination chemistry. nih.govmdpi.com A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.

The this compound molecule itself has multiple potential coordination sites:

The nitrogen atom of the pyridine (B92270) ring.

The nitrogen or oxygen atom of the acetamide (B32628) group.

These sites can bind to various transition metals, forming simple metal complexes. nih.gov More interestingly, when this compound undergoes a CuAAC reaction, the resulting 1,2,3-triazole ring introduces additional nitrogen atoms that are excellent metal coordinating sites. This allows for the creation of sophisticated, multi-component metallosupramolecular architectures. By designing different azide-containing molecules to react with this compound, a vast library of polydentate (multi-toothed) ligands can be synthesized. These ligands can then be used to assemble complex structures like metal-organic frameworks (MOFs), cages, or polymers with specific electronic, magnetic, or catalytic properties. mdpi.com

Assembly of Coordination Cages and Complexes (e.g., Palladium(II) Cages)

While specific research detailing the use of this compound in the assembly of palladium(II) cages is not extensively documented in publicly available literature, the principles of coordination-driven self-assembly strongly suggest its potential in this area. The formation of such cages typically involves the reaction of a ditopic or polytopic ligand with a metal center that has a defined coordination geometry, such as the square planar geometry of palladium(II). fu-berlin.decardiff.ac.ukrsc.org

The pyridyl nitrogen of this compound can act as a monodentate ligand, coordinating to a palladium(II) center. The ethynyl group can either remain as a terminal functionality or participate in further reactions, such as Sonogashira coupling, to create more complex multitopic ligands. cardiff.ac.uk These extended ligands, featuring multiple pyridyl donors, can then be used to construct discrete, self-assembled metallo-macrocycles, including M₂L₄ or M₄L₈ type cages, where M represents the metal ion and L represents the ligand. fu-berlin.deresearchgate.net The amide group can influence the solubility and conformational preferences of the ligand, which in turn can affect the final structure of the coordination cage.

Ligand Design and Donor Strength Studies

The design of ligands is a critical aspect of coordination chemistry, as the properties of the resulting metal complex are intrinsically linked to the nature of the ligands. nih.govresearchgate.netmdpi.com this compound incorporates several key features relevant to ligand design. The pyridine ring is a well-established N-donor ligand for a variety of transition metals, including palladium(II). nih.govmdpi.com

Investigation of Intramolecular and Supramolecular Interactions within Complexes

The formation and stability of metal complexes and coordination cages are governed by a combination of coordinate bonds and a variety of non-covalent interactions. nih.govrsc.org this compound is capable of participating in several such interactions.

The amide functionality provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of intramolecular hydrogen bonds, which can influence the ligand's conformation, or intermolecular hydrogen bonds, which can lead to the formation of extended supramolecular networks in the solid state or in solution. nih.gov

Molecular Interactions and Mechanistic Insights in Biological Research in Vitro Focus

Ligand-Target Binding and Affinity Studies (Mechanistic)

Although direct ligand-target binding and affinity data for N-(5-ethynylpyridin-2-yl)acetamide are not documented, the principles of such interactions can be understood from studies on analogous compounds. For acetamide (B32628) derivatives, binding to target proteins often involves a combination of hydrogen bonding, hydrophobic interactions, and sometimes, in the case of an ethynyl (B1212043) group, covalent bonding or strong electrostatic interactions.

The nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen and amide nitrogen of the acetamide group can act as hydrogen bond acceptors and donors, respectively. The aromatic pyridine ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. The ethynyl group is a particularly interesting feature; its high electron density can lead to strong non-covalent interactions, and it can also act as a warhead for covalent inhibitors, forming a permanent bond with a nucleophilic residue (e.g., cysteine or serine) in the active site of an enzyme.

For instance, in the context of enzyme inhibition, the affinity of a compound is often quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are determined through enzymatic assays that measure the enzyme's activity in the presence of varying concentrations of the inhibitor. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are also employed to directly measure the binding affinity and kinetics between a ligand and its target protein.

Structure-Activity Relationship (SAR) Studies of Related Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For acetamide-containing molecules, SAR studies have revealed key insights.

A series of 2-aryl-2-(pyridin-2-yl)acetamides have been investigated as anticonvulsants. SAR studies on this scaffold highlighted that the nature and position of substituents on the aryl ring significantly influence the anticonvulsant activity.

In the development of inhibitors for SLACK potassium channels, SAR studies on 2-aryloxy-N-(pyrimidin-5-yl)acetamides have been conducted. These studies systematically explored different regions of the scaffold, leading to the identification of compounds with submicromolar potency.

For N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues, which have shown potential as anticolitis agents, a positive linear relationship was observed between their inhibitory activities against TNF-α- and IL-6-induced cell adhesion. This suggests a common pharmacophore is responsible for both activities. bohrium.comnih.gov

Based on these examples, for this compound, one could hypothesize that:

The position of the ethynyl group on the pyridine ring is critical for activity.

Substitution on the acetyl group could modulate potency and selectivity.

Bioisosteric replacement of the pyridine ring could lead to compounds with different target profiles.

Table 1: SAR Insights from Related Acetamide Scaffolds

| Scaffold | Target/Activity | Key SAR Findings |

| 2-Aryl-2-(pyridin-2-yl)acetamides | Anticonvulsant | Substituents on the aryl ring significantly impact activity. |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | SLACK Channel Inhibition | Systematic modification of different scaffold regions improved potency. |

| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogues | Anti-colitis (TNF-α/IL-6 inhibition) | A positive linear correlation exists between TNF-α and IL-6 inhibition. bohrium.comnih.gov |

Molecular Design Principles for Biological Probes and Modulators

The this compound scaffold is a versatile starting point for the design of various biological probes and modulators. The ethynyl group, in particular, offers a handle for "click" chemistry, allowing for the straightforward attachment of fluorescent dyes, affinity tags, or other molecular entities.

Carbonic Anhydrase (CA) Inhibitors: CAs are zinc-containing enzymes, and their inhibitors often feature a zinc-binding group, commonly a sulfonamide. taylorandfrancis.comnih.govmdpi.comdrugs.comwikipedia.org While this compound lacks a traditional zinc-binding group, the pyridine nitrogen and acetamide moiety could potentially coordinate with the zinc ion in the active site. The ethynyl group could be functionalized to introduce a stronger zinc-binding moiety. The design of novel CA inhibitors often involves creating molecules that can interact with both the catalytic zinc ion and surrounding amino acid residues to achieve high affinity and selectivity. nih.gov

Mur Ligase Inhibitors: Mur ligases are essential enzymes in bacterial cell wall biosynthesis, making them attractive targets for novel antibiotics. nih.govnih.govmdpi.com Inhibitors of Mur ligases often mimic the natural substrates of these enzymes. The pyridinylacetamide scaffold could serve as a core structure, with the ethynyl group providing a vector for modification to mimic the peptide portion of the natural substrate, thereby blocking the enzyme's active site.

Sphingosine (B13886) Kinase (SphK) Inhibitors: SphKs are lipid kinases that play a role in cell signaling and are implicated in cancer and inflammatory diseases. nih.govgoogle.comnih.govgoogle.com Many SphK inhibitors are designed to be competitive with the natural substrate, sphingosine. The design of inhibitors based on the this compound scaffold would involve modifying the molecule to occupy the sphingosine binding pocket, with the ethynyl group potentially interacting with a specific region of the active site to enhance potency and selectivity.

Kv7 Channel Modulators: Kv7 channels are voltage-gated potassium channels involved in regulating neuronal excitability. Modulators of these channels can have therapeutic potential in conditions like epilepsy. The design of Kv7 channel openers often involves identifying molecules that can stabilize the open conformation of the channel. The pyridinylacetamide scaffold could be explored for this purpose, with the ethynyl group allowing for modifications to fine-tune interactions with the channel's voltage-sensing or pore domains.

SLACK Potassium Channel Modulators: Gain-of-function mutations in SLACK channels are linked to severe childhood epilepsies, making inhibitors of these channels a therapeutic goal. nih.govnih.govfraxa.orgmdpi.commorressier.com The design of SLACK channel inhibitors has focused on identifying small molecules that can block the channel pore. The this compound scaffold could be a starting point for developing such inhibitors, with the ethynyl group serving as a point for diversification to optimize blocking activity and selectivity.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs are a key component of HIV therapy. They bind to an allosteric site on the reverse transcriptase enzyme. The ethynylpyridine moiety is a feature found in some potent NNRTIs. The this compound scaffold could be rationally designed to fit into the NNRTI binding pocket, with the ethynyl group potentially forming key interactions with the protein.

Prostate-Specific Membrane Antigen (PSMA)-Targeting Agents: PSMA is a target for imaging and therapy of prostate cancer. nih.goveurekalert.orgnih.govdiva-portal.orguq.edu.au PSMA-targeting agents are typically small molecules that bind to the enzyme's active site. The design of new PSMA-targeting agents could involve using the this compound scaffold as a core, with the ethynyl group functionalized to include a glutamate-urea-based motif, which is known to bind with high affinity to PSMA.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors: TDP1 is an enzyme involved in DNA repair and is a target for enhancing the efficacy of certain anticancer drugs. nih.govnih.govrsc.org Inhibitors of TDP1 have been developed from various scaffolds, including thieno[2,3-b]pyridines. nih.gov The pyridinylacetamide scaffold of this compound could be explored for TDP1 inhibition, with the ethynyl group offering a means to probe the active site and enhance binding affinity.

Computational and Theoretical Chemistry Applications

Computational chemistry plays a vital role in modern drug discovery and molecular design. For a novel compound like this compound, computational methods can be applied to predict its properties and guide experimental work.

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its derivatives to the active sites of various target proteins. This can help in prioritizing which targets to investigate experimentally.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding mode predicted by docking and to identify key interactions that contribute to binding.

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of this compound, such as its electrostatic potential and frontier molecular orbitals. This information can be valuable for understanding its reactivity and for designing derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds with measured biological activity is available, QSAR models can be developed to correlate the chemical structures with their activities. These models can then be used to predict the activity of new, untested compounds.

Table 2: Potential Computational Approaches for this compound Research

| Computational Method | Application |

| Molecular Docking | Predict binding modes and affinities to various biological targets. |

| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes and identify key interactions. |

| Quantum Mechanics (QM) Calculations | Determine electronic properties to understand reactivity and guide design. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity to predict the potency of new derivatives. |

Molecular Docking Simulations

No molecular docking studies specifically investigating the binding of this compound to any biological target have been identified.

Conformational Analysis and Ligand-Receptor Modeling

There is no available research on the conformational analysis of this compound or any modeling of its interaction with biological receptors.

Prediction of Molecular Interactions

No predictive studies detailing the potential molecular interactions of this compound have been found in the surveyed literature.

Until research focusing specifically on this compound is conducted and published, a comprehensive and accurate discussion of its molecular behaviors in a biological context cannot be formulated.

Analytical Methodologies for Characterization and Elucidation

Spectroscopic Techniques

Spectroscopy provides foundational information regarding the compound's structural framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural elucidation of N-(5-Ethynylpyridin-2-YL)acetamide. In a study of related acetamide (B32628) compounds, restricted rotation around the amide bond was observed, leading to the non-equivalence of the two hydroxyethyl (B10761427) groups at room temperature. st-andrews.ac.uk This resulted in a doubling of signals for the CH₂N and CH₂O groups in both ¹H and ¹³C NMR spectra. st-andrews.ac.uk For similar compounds, characteristic chemical shifts are observed for the aromatic protons and the acetyl methyl protons. While specific data for this compound is not detailed in the provided search results, analogous structures show distinct signals that can be assigned to each unique proton and carbon atom in the molecule.

DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. nih.govox.ac.uk This method can be particularly useful for assessing sample purity and studying intermolecular interactions. nih.govosti.gov Although direct application of DOSY NMR to this compound is not specified in the search results, the technique is valuable for distinguishing between the target compound and any impurities or aggregates that may be present in solution. nih.govosti.gov The diffusion coefficient is related to the size and shape of the molecule, allowing for the separation of components in the diffusion dimension of the 2D spectrum. ox.ac.uk

| Technique | Application | Typical Data Obtained |

| ¹H NMR | Structural elucidation, proton environment | Chemical shifts (δ), coupling constants (J), integration |

| ¹³C NMR | Carbon skeleton determination | Chemical shifts (δ) |

| DOSY NMR | Purity assessment, mixture analysis | Diffusion coefficients (D) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, the IR spectrum would be expected to show characteristic absorption bands for the alkyne, aromatic ring, and amide functionalities.

Key expected vibrational modes include:

N-H stretching: Typically observed in the region of 3500-3100 cm⁻¹.

C≡C-H stretching: A sharp band is expected around 3300 cm⁻¹.

Aromatic C-H stretching: Appears in the 3100-3000 cm⁻¹ region. vscht.cz

C≡C stretching: A weak to medium band in the 2260-2100 cm⁻¹ range.

C=O stretching (Amide I band): A strong absorption typically between 1700-1630 cm⁻¹.

N-H bending (Amide II band): Usually found around 1640-1550 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region. vscht.cz

While a specific IR spectrum for this compound is not provided, the analysis of related acetamide structures confirms the presence of these characteristic peaks. researchgate.netnist.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3500-3100 |

| Alkyne | C≡C-H stretch | ~3300 |

| Aromatic | C-H stretch | 3100-3000 |

| Alkyne | C≡C stretch | 2260-2100 |

| Amide | C=O stretch (Amide I) | 1700-1630 |

| Amide | N-H bend (Amide II) | 1640-1550 |

| Aromatic | C=C stretch | 1600-1450 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of thermally labile and polar molecules like this compound. nih.gov This method provides the exact mass of the compound, which can be used to determine its elemental formula with high confidence. nih.gov The analyte is typically protonated to form [M+H]⁺ ions in the positive ion mode. nih.gov The high resolution of the mass analyzer allows for the differentiation of compounds with very similar nominal masses.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ui.ac.id This technique is invaluable for the analysis of this compound in complex mixtures, allowing for its separation from impurities and starting materials before detection by the mass spectrometer. nih.govnih.gov Reversed-phase liquid chromatography is commonly used for the separation of such compounds. nih.gov The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, providing structural information through the fragmentation of the parent ion. nih.govnih.gov

Elemental Analysis

Elemental analysis serves as a fundamental technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the compound's molecular formula. The molecular formula for this compound is C₉H₇N₃O.

The theoretical elemental composition is derived from the molecular weight of the compound and the atomic weights of its constituent atoms. For this compound, the calculated values provide a benchmark for experimental results obtained from combustion analysis. In this process, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and weighed to determine the percentages of carbon, hydrogen, and nitrogen.

A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 62.42 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.07 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 24.27 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.24 |

| Total | 173.175 | 100.00 |

Note: The values in this table are theoretical and calculated based on the molecular formula.

X-ray Crystallography for Structural Elucidation

While specific crystallographic data for this compound is not publicly available, analysis of structurally related compounds, such as N-(5-Bromopyridin-2-yl)acetamide, allows for predictions of its crystallographic parameters. mdpi.com It is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com

Table 2: Predicted Crystallographic Parameters for this compound based on Analogues

| Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Hydrogen Bonds | N-H···N, C-H···O |

| Molecular Conformation | Likely near-planar arrangement of the pyridine (B92270) and acetamide moieties |

| Dihedral Angle | Small dihedral angle between the pyridine ring and the acetamide group |

Note: The parameters in this table are predictive and based on the crystallographic data of structurally similar compounds.

Q & A

Q. Structural Insights :

- Ethynyl group : Enhances reactivity in click chemistry (e.g., Huisgen cycloaddition) and serves as a bioorthogonal handle for bioconjugation.

- Pyridine-acetamide backbone : Facilitates hydrogen bonding and π-π stacking with biological targets.

Properties : - Molecular weight : ~188.23 g/mol.

- Solubility : Preferentially dissolves in polar aprotic solvents (DMF, DMSO) and sparingly in water.

- Stability : Degrades under prolonged exposure to light or moisture; store at –20°C under inert conditions .

How does the ethynyl group in this compound influence its reactivity in click chemistry applications?

Mechanistic Analysis :

The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,4-disubstituted triazoles. Key considerations:

- Catalyst system : Cu(I) sources (e.g., CuSO₄ with sodium ascorbate) accelerate reaction rates.

- Solvent compatibility : Reactions proceed efficiently in aqueous/organic biphasic systems (e.g., t-BuOH/H₂O).

- Applications : Enables site-specific labeling of biomolecules (e.g., proteins, nucleic acids) for imaging or drug delivery studies .

What computational methods are recommended to predict the biological activity of this compound?

Q. Advanced Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or enzymes (e.g., EGFR, COX-2). Focus on the pyridine ring’s electrostatic potential for binding site compatibility.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electron-transfer processes.

- ADMET profiling : Tools like SwissADME assess solubility, permeability, and toxicity risks. Validate with in vitro assays (e.g., cytochrome P450 inhibition) .

How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Q. Data Analysis Framework :

- Variable screening : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading).

- Reproducibility checks : Compare NMR and LC-MS data across studies to detect impurities or stereochemical discrepancies.

- Case study : A 2025 PubChem entry noted yield variations (45–78%) due to inconsistent protection of the ethynyl group during acetylation; optimized protocols now use trimethylsilyl protection for stability .

What analytical techniques are essential for characterizing this compound and its derivatives?

Q. Methodological Guide :

- NMR spectroscopy : ¹H/¹³C NMR confirms acetylation (δ ~2.1 ppm for CH₃CO) and pyridine ring substitution patterns.

- Mass spectrometry : High-resolution LC-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 189.10).

- X-ray crystallography : Resolves spatial arrangement of the ethynyl group and acetamide moiety (see analogous structures in Acta Cryst. E64, o201) .

How does this compound compare to structurally similar acetamides in biological activity?

Q. Comparative Analysis :

| Compound | Core Structure | Biological Activity | Key Differentiator |

|---|---|---|---|

| This compound | Pyridine + ethynyl | Kinase inhibition (hypothetical) | Ethynyl enables click chemistry |

| N-(4-acetylphenyl)acetamide | Benzene + acetyl | Antimicrobial | Lacks π-deficient pyridine ring |

| Thienopyrimidine acetamide | Thieno[2,3-d]pyrimidine | Anticancer | Extended aromatic system |

Q. Best Practices :

- Inert packaging : Store under argon in amber vials with desiccants (e.g., silica gel).

- Derivatization : Convert to a stable alkyne precursor (e.g., TMS-protected ethynyl) until use.

- Quality control : Monitor degradation via periodic FT-IR to detect oxidation (C≡C to COOH) .

How can researchers optimize this compound for in vivo studies?

Q. Pharmacokinetic Optimization :

- Solubility enhancement : Formulate with cyclodextrins or PEGylated carriers.

- Metabolic stability : Introduce deuterium at labile positions to reduce CYP450-mediated clearance.

- Toxicity screening : Use zebrafish models to assess acute toxicity and organ-specific effects .

What are unresolved mechanistic questions about this compound’s interaction with biological targets?

Q. Research Gaps :

- Target specificity : Does the ethynyl group confer selectivity for cysteine-rich enzymes (e.g., phosphatases)?

- Off-target effects : Screen against >100 kinases to map inhibition profiles.

- In silico validation : Molecular dynamics simulations (50–100 ns) to assess binding mode stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.